3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid
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Overview
Description
3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound that combines the structural features of azetidine and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine with fluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid
- 3-(Fluoromethyl)azetidine;2,2,2-trifluoroacetic acid
- 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
Uniqueness
3-(1-Fluoroethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the fluoroethyl group and trifluoroacetic acid moiety makes it particularly interesting for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H11F4NO2 |
---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-(1-fluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10FN.C2HF3O2/c1-4(6)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3;(H,6,7) |
InChI Key |
DOUCJAALDWRIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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